p-Methoxyphenylbiguanide
Overview
Description
p-Methoxyphenylbiguanide is a chemical compound that is related to the family of arylbiguanides. Arylbiguanides are known to react with various other compounds to form heterocyclic structures, which can be of interest in pharmaceutical applications. The specific compound p-Methoxyphenylbiguanide is mentioned in the context of a reaction with benzoylacetone, where it forms an eight-membered ring compound .
Synthesis Analysis
The synthesis of compounds related to p-Methoxyphenylbiguanide involves multi-step chemical reactions. For instance, a related compound, 4-(p-methoxyphenyl)-7-methoxy-1-hydroxy-3-naphthalenecarboxylic acid, was synthesized starting from anisole and anisole acid. This process included a Friedel-Crafts reaction, condensation with diethyl succinate, dehydration, another Friedel-Crafts cyclization, and hydrolysis under a catalytic amount of quaternary ammonium salt, resulting in a yield of 41.9% with a purity of 99.7% . Although this is not the direct synthesis of p-Methoxyphenylbiguanide, it provides insight into the complexity and potential steps involved in synthesizing related arylbiguanide compounds.
Molecular Structure Analysis
The molecular structure of p-Methoxyphenylbiguanide derivatives can be complex, as indicated by the formation of an eight-membered ring compound when reacted with benzoylacetone . The presence of the methoxy group on the phenyl ring likely influences the reactivity and the final structure of the synthesized compounds. The exact molecular structure of p-Methoxyphenylbiguanide itself is not detailed in the provided papers, but the related structures suggest a potential for forming heterocyclic compounds with pharmaceutical relevance.
Chemical Reactions Analysis
The chemical reactivity of p-Methoxyphenylbiguanide is highlighted by its ability to form an eight-membered ring compound when reacted with benzoylacetone in the presence of a proton source. This reaction yielded two isomers that could interconvert upon heating . This suggests that p-Methoxyphenylbiguanide can participate in ring-closure reactions, which is a valuable property in the synthesis of complex organic molecules.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of p-Methoxyphenylbiguanide are not detailed in the provided papers, the general properties of arylbiguanides can be inferred. Arylbiguanides are known to be reactive compounds that can form various heterocyclic structures. The presence of methoxy groups can influence the solubility, reactivity, and overall behavior of these compounds in chemical reactions. The ability of hydroxylated metabolites of related compounds, such as PBDEs, to form methoxylated derivatives, as seen in human serum and environmental samples, suggests that methoxy groups are significant in the bioaccumulation and environmental persistence of these compounds .
Scientific Research Applications
Chemical Reactions and Properties
p-Methoxyphenylbiguanide has been studied in the context of its reactions with other compounds. Furukawa, Kojima, and Hayashi (1972) investigated the reaction of arylbiguanide, including p-Methoxyphenylbiguanide, with benzoylacetone, finding that it resulted in an eight-membered ring compound. This reaction exhibited interesting behavior with the isolation of two isomers that could change into each other upon heating, suggesting potential for chemical synthesis applications (Furukawa, Kojima, & Hayashi, 1972).
properties
IUPAC Name |
1-(diaminomethylidene)-2-(4-methoxyphenyl)guanidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O/c1-15-7-4-2-6(3-5-7)13-9(12)14-8(10)11/h2-5H,1H3,(H6,10,11,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKFRZIDBWCMAJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=C(N)N=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70195770 | |
Record name | Biguanide, 1-(p-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70195770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
p-Methoxyphenylbiguanide | |
CAS RN |
43191-41-9 | |
Record name | N-(4-Methoxyphenyl)imidodicarbonimidic diamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=43191-41-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Methoxyphenylbiguanide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043191419 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Methoxyphenylbiguanide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220225 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Biguanide, 1-(p-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70195770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | P-METHOXYPHENYLBIGUANIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XA3020KZD8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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